molecular formula C14H19N3O5S2 B2401317 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole CAS No. 1797317-57-7

4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B2401317
CAS No.: 1797317-57-7
M. Wt: 373.44
InChI Key: RLDGSAHZZILISH-UHFFFAOYSA-N
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Description

4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a furan ring, an azetidine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the furan-2-ylmethyl sulfone: This step involves the sulfonylation of furan-2-ylmethanol using a sulfonyl chloride in the presence of a base.

    Azetidine ring formation: The furan-2-ylmethyl sulfone is then reacted with an azetidine derivative under suitable conditions to form the azetidine ring.

    Pyrazole ring formation: The final step involves the cyclization of the intermediate with a suitable pyrazole precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl groups can be reduced to sulfides under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole: can be compared with other sulfonyl-containing azetidine and pyrazole derivatives.

    Furan-2-ylmethyl sulfone derivatives: These compounds share the furan-2-ylmethyl sulfone moiety and may have similar reactivity and applications.

    Azetidine derivatives: Compounds containing the azetidine ring are often studied for their biological activity and synthetic utility.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct functional groups (furan, azetidine, and pyrazole), which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonyl-1,3,5-trimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S2/c1-10-14(11(2)16(3)15-10)24(20,21)17-7-13(8-17)23(18,19)9-12-5-4-6-22-12/h4-6,13H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDGSAHZZILISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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